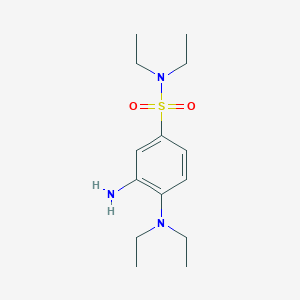

3-amino-4-(diethylamino)-N,N-diethylbenzene-1-sulfonamide

Description

3-Amino-4-(diethylamino)-N,N-diethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring core substituted with amino, diethylamino, and sulfonamide groups. This compound is structurally characterized by its dual diethylamino substituents at positions 4 (on the benzene ring) and the sulfonamide nitrogen, which confer distinct electronic and steric properties. Its structural framework aligns with sulfonamides known for applications in medicinal chemistry, such as enzyme inhibition or coordination with metal ions .

Properties

IUPAC Name |

3-amino-4-(diethylamino)-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O2S/c1-5-16(6-2)14-10-9-12(11-13(14)15)20(18,19)17(7-3)8-4/h9-11H,5-8,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINICEJHAULPNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(diethylamino)-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-(diethylamino)benzenesulfonyl chloride with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at around 0-5°C to ensure the stability of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(diethylamino)-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and sulfonamide sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

3-amino-4-(diethylamino)-N,N-diethylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism by which 3-amino-4-(diethylamino)-N,N-diethylbenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of substituted benzene sulfonamides. Below is a detailed comparison with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and reported applications.

Structural Analogues and Substituent Effects

Coordination Chemistry

Sulfonamides like the target compound can act as ligands for metal ions.

Molecular Docking Studies

AutoDock4 simulations () suggest that bulky diethylamino groups may hinder binding in rigid receptor pockets but improve selectivity in flexible regions (e.g., HIV protease active sites) .

Industrial Relevance

Despite its discontinuation, the compound’s structural features align with sulfonamides used in dye synthesis (e.g., coumarin derivatives, ) and as intermediates in drug discovery .

Biological Activity

3-amino-4-(diethylamino)-N,N-diethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition. This article provides a detailed examination of its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 3-amino-4-(diethylamino)-N,N-diethylbenzene-1-sulfonamide is . Its structure features an amino group, diethylamino moiety, and a sulfonamide functional group, which are crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The amino and sulfonamide groups can form hydrogen bonds with active sites on enzymes, leading to inhibition of their catalytic activities. This mechanism is particularly relevant in the context of carbonic anhydrases (CAs), where the compound has shown promising inhibitory effects.

Enzyme Inhibition

Research indicates that 3-amino-4-(diethylamino)-N,N-diethylbenzene-1-sulfonamide can inhibit enzyme activity by binding to the active or allosteric sites, thereby preventing substrate binding and subsequent catalytic action. This property makes it a valuable candidate for studies aimed at understanding enzyme mechanisms and developing therapeutic agents.

Table 1: Summary of Enzyme Inhibition Studies

| Enzyme Target | IC50 (nM) | Reference |

|---|---|---|

| Carbonic Anhydrase II | 80.3 | |

| Carbonic Anhydrase IX | 29.0 | |

| Other Targets | Varies |

Antitumor Activity

In vitro studies have demonstrated that compounds similar to 3-amino-4-(diethylamino)-N,N-diethylbenzene-1-sulfonamide exhibit cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer). These studies suggest that the compound may influence cell viability through its enzymatic inhibition properties.

Case Study: Antitumor Effects

A study evaluating the effects of similar sulfonamide derivatives reported significant reductions in cell viability in cancer cell lines under both normoxic and hypoxic conditions. The compounds were noted to alter the tumor microenvironment's pH, further enhancing their therapeutic potential .

Applications in Medicinal Chemistry

The unique properties of 3-amino-4-(diethylamino)-N,N-diethylbenzene-1-sulfonamide make it suitable for various applications:

- Drug Development : Its ability to inhibit key enzymes positions it as a candidate for developing new pharmaceuticals targeting metabolic diseases and cancers.

- Chemical Synthesis : It serves as a building block for synthesizing more complex molecules in organic chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-4-(diethylamino)-N,N-diethylbenzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via sulfonylation of 3-amino-4-(diethylamino)aniline with diethylaminobenzenesulfonyl chloride. A base such as triethylamine or pyridine is used to neutralize HCl generated during the reaction . Optimization of stoichiometry (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0–5°C for exothermic control) improves yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. How is the purity and structural integrity of this sulfonamide confirmed in academic research?

- Methodological Answer : Analytical techniques include:

- NMR spectroscopy : H and C NMR verify substitution patterns (e.g., diethylamino group at δ 1.2–1.4 ppm for CH, δ 3.4–3.6 ppm for N–CH) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times compared to standards .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported stability data for metal complexes of this sulfonamide?

- Methodological Answer : Discrepancies in metal-ligand stability constants (e.g., with Cu or Fe) often arise from pH variability or competing ligands. Controlled potentiometric titrations (25°C, 0.1 M KCl ionic strength) under inert atmospheres minimize oxidation artifacts. Comparative studies with analogs (e.g., chloro-substituted derivatives) isolate electronic effects of substituents on complex stability .

Q. How can substituent effects on the sulfonamide’s reactivity be systematically studied?

- Methodological Answer :

- Electrophilic substitution : Introduce halogens (e.g., Cl, Br) at the benzene ring via Friedel-Crafts alkylation, monitoring regioselectivity through LC-MS .

- Redox behavior : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF in DMF) identifies oxidation potentials influenced by electron-donating diethylamino groups .

- Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) quantify substituent effects on HOMO-LUMO gaps and charge distribution .

Q. What experimental designs are optimal for elucidating the compound’s mechanism in biological systems?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., trypsin inhibition) with varying sulfonamide concentrations (0.1–100 µM) to determine IC. Compare results to known inhibitors (e.g., acetazolamide) .

- Molecular docking : AutoDock Vina simulates binding to target proteins (e.g., carbonic anhydrase IX), prioritizing poses with lowest ΔG values. Validate with site-directed mutagenesis .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the sulfonamide’s solubility in polar solvents?

- Methodological Answer : Solubility discrepancies (e.g., in DMSO vs. methanol) may stem from crystallinity variations. Characterize polymorphs via X-ray diffraction and DSC. Use sonication (40 kHz, 30 min) to achieve supersaturation, and quantify solubility via UV-Vis spectrophotometry (λ = 280 nm) .

Advanced Methodological Tools

Q. What computational approaches predict the compound’s electronic structure and spectroscopic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.